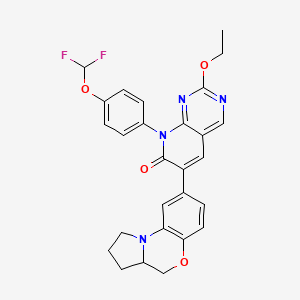
Mat2A-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mat2A-IN-14 ist eine Verbindung, die für ihre inhibitorischen Wirkungen auf Methionin-Adenosyltransferase 2A (MAT2A) bekannt ist. MAT2A ist ein Enzym, das die Bildung von S-Adenosylmethionin aus Methionin und Adenosintriphosphat katalysiert. Dieses Enzym spielt eine entscheidende Rolle in verschiedenen biologischen Prozessen, darunter DNA-Methylierung, RNA-Methylierung und Protein-Methylierung. This compound hat aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere in der Krebsbehandlung, Aufmerksamkeit erregt .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein gängiger Syntheseweg beinhaltet die Verwendung von Methionin-Analoga und Adenosintriphosphat unter spezifischen Reaktionsbedingungen. Die Reaktion beinhaltet typischerweise die Bildung eines Zwischenprodukts, das dann weiter modifiziert wird, um this compound zu erzeugen. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu erhöhen .
Vorbereitungsmethoden
The synthesis of Mat2A-IN-14 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of methionine analogues and adenosine triphosphate under specific reaction conditions. The reaction typically involves the formation of an intermediate, which is then further modified to produce this compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Mat2A-IN-14 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound oxidierte Derivate erzeugen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
Mat2A-IN-14 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Werkzeug verwendet, um die Rolle von MAT2A in verschiedenen biochemischen Stoffwechselwegen zu untersuchen. In der Biologie wird this compound verwendet, um die Auswirkungen der MAT2A-Hemmung auf zelluläre Prozesse wie DNA-Methylierung und Genexpression zu untersuchen. In der Medizin wird this compound als potenzieller Therapeutikum für die Behandlung von Krebs, insbesondere bei Überproduktion von MAT2A, untersucht. Darüber hinaus hat this compound Anwendungen in der Industrie, wo es bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt wird .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität von MAT2A. Diese Hemmung führt zu einer Abnahme der Produktion von S-Adenosylmethionin, was wiederum verschiedene Methylierungsprozesse in der Zelle beeinflusst. Die molekularen Zielstrukturen von this compound umfassen das aktive Zentrum von MAT2A, an dem es bindet und das Enzym daran hindert, die Bildung von S-Adenosylmethionin zu katalysieren. Diese Hemmung kann zu Veränderungen in der Genexpression, dem Zellwachstum und der Apoptose führen .
Wirkmechanismus
Mat2A-IN-14 exerts its effects by inhibiting the activity of MAT2A. This inhibition leads to a decrease in the production of S-adenosylmethionine, which in turn affects various methylation processes in the cell. The molecular targets of this compound include the active site of MAT2A, where it binds and prevents the enzyme from catalyzing the formation of S-adenosylmethionine. This inhibition can lead to changes in gene expression, cell growth, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Mat2A-IN-14 ist einzigartig in seiner hohen Selektivität und Wirksamkeit als MAT2A-Inhibitor. Zu ähnlichen Verbindungen gehören andere MAT2A-Inhibitoren wie ISM3412 und IDE397. Diese Verbindungen zielen ebenfalls auf MAT2A ab, können sich jedoch in ihrer chemischen Struktur, Wirksamkeit und Selektivität unterscheiden. This compound zeichnet sich durch seine spezifische Bindungsaffinität und Wirksamkeit bei der Hemmung der MAT2A-Aktivität aus .
Eigenschaften
Molekularformel |
C27H24F2N4O4 |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
6-(2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzoxazin-8-yl)-8-[4-(difluoromethoxy)phenyl]-2-ethoxypyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C27H24F2N4O4/c1-2-35-27-30-14-17-12-21(16-5-10-23-22(13-16)32-11-3-4-19(32)15-36-23)25(34)33(24(17)31-27)18-6-8-20(9-7-18)37-26(28)29/h5-10,12-14,19,26H,2-4,11,15H2,1H3 |
InChI-Schlüssel |
LLNOSMJAMABNMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=C(C=C4)OCC6N5CCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















